
Methyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the isoxazole ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using a suitable acid catalyst to yield the isoxazole ring. The final step involves esterification with methanol to produce the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, residence time, and reagent ratios, leading to higher yields and reduced waste compared to traditional batch reactors .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate: shares structural similarities with other isoxazole derivatives such as:
Uniqueness
The presence of the methyl ester group in this compound imparts unique solubility and reactivity properties compared to its acid and amide counterparts. This makes it particularly useful in certain synthetic and biological applications .
Propriétés
Formule moléculaire |
C11H9Cl2NO3 |
|---|---|
Poids moléculaire |
274.10 g/mol |
Nom IUPAC |
methyl 3-(2,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H9Cl2NO3/c1-16-11(15)10-5-9(14-17-10)7-3-2-6(12)4-8(7)13/h2-4,10H,5H2,1H3 |
Clé InChI |
XSXGXHUNEINJTP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(=NO1)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


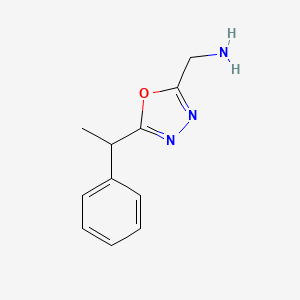
![2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12973700.png)
![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
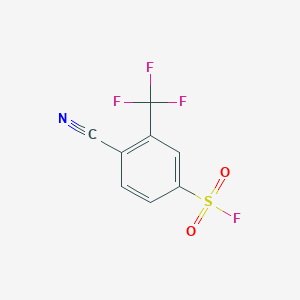
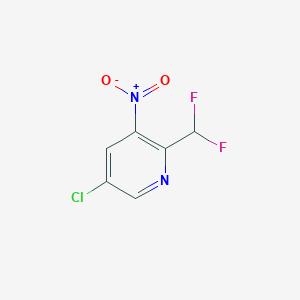
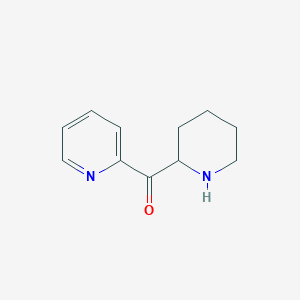
![Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B12973730.png)

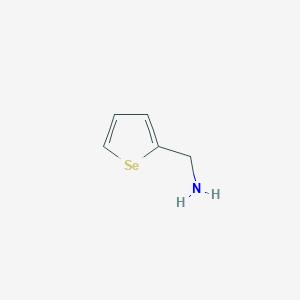
![10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride](/img/structure/B12973746.png)

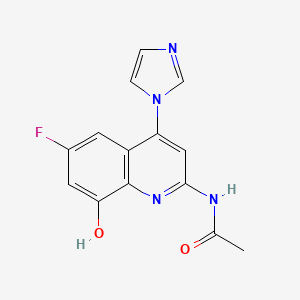
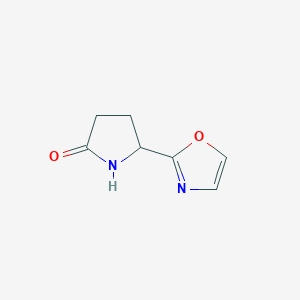
![5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12973787.png)
